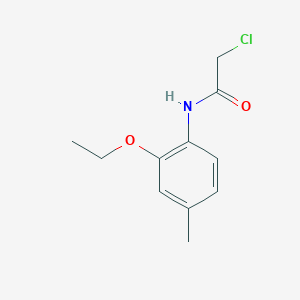![molecular formula C11H14N2O4 B7575993 3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)
3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MPD or 3-Methylamino-L-alanine (L-BMAA) and is a non-proteinogenic amino acid that is produced by cyanobacteria, a type of photosynthetic bacteria. The synthesis method of MPD involves the reaction of 6-methoxypyridine-3-carboxylic acid with methylamine and 2-bromo-1-propanol.
Wissenschaftliche Forschungsanwendungen
MPD has been extensively studied for its potential applications in the field of medicine. It has been shown to have neurotoxic effects and has been linked to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MPD has also been shown to have a potential role in the development of ALS (Amyotrophic Lateral Sclerosis). However, further research is needed to fully understand the mechanism of action of MPD and its potential applications in the treatment of these diseases.
Wirkmechanismus
The exact mechanism of action of MPD is not fully understood. However, it is known to act as an excitatory neurotransmitter and can cause overstimulation of neurons, leading to neurotoxicity. MPD has also been shown to disrupt the normal functioning of proteins in the brain, leading to the accumulation of abnormal proteins that are associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
MPD has been shown to have a range of biochemical and physiological effects. It has been shown to cause oxidative stress, leading to damage to cells and tissues. MPD has also been shown to disrupt the normal functioning of proteins in the brain, leading to the accumulation of abnormal proteins that are associated with neurodegenerative diseases. Additionally, MPD has been shown to have a potential role in the development of ALS.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPD in lab experiments include its ability to cause neurotoxicity, which can be useful in studying the mechanisms of neurodegenerative diseases. However, the use of MPD in lab experiments is limited by its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on MPD. One direction is to further investigate the mechanism of action of MPD and its potential role in the development of neurodegenerative diseases. Another direction is to explore the potential therapeutic applications of MPD in the treatment of these diseases. Additionally, further research is needed to develop safer and more efficient synthesis methods for MPD.
Synthesemethoden
The synthesis of MPD involves the reaction of 6-methoxypyridine-3-carboxylic acid with methylamine and 2-bromo-1-propanol. The reaction is carried out in a mixture of ethanol and water at a temperature of 70°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure MPD. This synthesis method has been widely used in scientific research to produce MPD for various applications.
Eigenschaften
IUPAC Name |
3-[(6-methoxypyridine-3-carbonyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-13(6-5-10(14)15)11(16)8-3-4-9(17-2)12-7-8/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQVWFRGKYLHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)
![3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid](/img/structure/B7575962.png)
![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)

![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)


![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)

![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)